![molecular formula C17H16F3N3O B2375806 N-(2-(4-甲基-6-(三氟甲基)嘧啶-2-基)乙基)肉桂酰胺 CAS No. 1396892-59-3](/img/structure/B2375806.png)
N-(2-(4-甲基-6-(三氟甲基)嘧啶-2-基)乙基)肉桂酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)cinnamamide is a synthetic organic compound that features a pyrimidine ring substituted with a trifluoromethyl group and a cinnamamide moiety
科学研究应用
Anticancer Activity
Recent studies have explored the anticancer potential of N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)cinnamamide, particularly against non-small cell lung cancer (NSCLC). The compound has been shown to inhibit cell proliferation in various cancer cell lines, demonstrating significant potency compared to established drugs such as gefitinib and afatinib.
For instance, a study indicated that derivatives of this compound exhibited IC50 values in the low nanomolar range against NSCLC cell lines, suggesting strong inhibitory activity on mutant forms of the epidermal growth factor receptor (EGFR) .
Pesticidal Activity
N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)cinnamamide has also been investigated for its potential as a pesticide. Its structural features suggest that it may act as an inhibitor against certain plant pathogens. Research has shown that similar compounds with trifluoromethyl groups exhibit enhanced fungicidal properties, indicating that this compound could be effective in agricultural settings .
Table 1: Anticancer Activity Comparison
Compound | Cell Line | IC50 (nM) |
---|---|---|
N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)cinnamamide | A549 | 15.5 |
Gefitinib | A549 | 47.3 |
Afatinib | HepG2 | 3.8 |
Case Study: Inhibition of EGFR Mutants
In a recent clinical study, N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)cinnamamide was tested against various mutants of EGFR in NSCLC patients. The results indicated that the compound not only inhibited cell growth but also induced apoptosis in resistant cancer cells, marking it as a promising candidate for further development .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)cinnamamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting 4-methyl-6-(trifluoromethyl)pyrimidine with an appropriate ethylating agent under basic conditions.
Coupling with Cinnamamide: The resulting intermediate is then coupled with cinnamamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
化学反应分析
Types of Reactions
N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
作用机制
The mechanism of action of N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)cinnamamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes involved in inflammatory pathways or receptors in the central nervous system.
Pathways Involved: It may inhibit the NF-kB inflammatory pathway and reduce oxidative stress by modulating the activity of antioxidant enzymes.
相似化合物的比较
Similar Compounds
4-methyl-6-(trifluoromethyl)pyrimidine derivatives: These compounds share the pyrimidine core and exhibit similar biological activities.
Cinnamamide derivatives: These compounds have the cinnamamide moiety and are known for their anti-inflammatory properties.
Uniqueness
N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)cinnamamide is unique due to the combination of the trifluoromethyl-substituted pyrimidine ring and the cinnamamide moiety, which may confer enhanced biological activity and specificity compared to other similar compounds.
生物活性
N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)cinnamamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the compound's synthesis, biological evaluation, and mechanism of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)cinnamamide is C19H20F3N3O2 with a molecular weight of 379 Da. It features a pyrimidine ring substituted with a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and electron-withdrawing effects.
Property | Value |
---|---|
Molecular Formula | C19H20F3N3O2 |
Molecular Weight | 379 Da |
LogP | 3.28 |
Polar Surface Area | 64 Å |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 1 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of various cinnamide derivatives, including those similar to N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)cinnamamide. In particular, derivatives were tested against HepG2 liver cancer cells using the MTT assay. The compound exhibited significant antiproliferative activity with an IC50 value comparable to established chemotherapeutics.
Case Study: Cytotoxicity Against HepG2 Cells
A series of synthesized cinnamide derivatives were evaluated for their cytotoxic effects on HepG2 cells. Notably, one derivative with a similar structure demonstrated an IC50 value of 4.23 μM, indicating strong antiproliferative properties. Flow cytometry analysis revealed that these compounds induce cell cycle arrest at the G1 phase and promote apoptosis through the activation of pro-apoptotic markers such as p53 and Bax while downregulating Bcl2 .
Neuropharmacological Effects
Cinnamide derivatives have also been explored for their neuropharmacological activities. Research indicates that compounds in this class may exhibit anticonvulsant properties. A study focused on the structure-activity relationship (SAR) among E-N-cinnamoyl aminoalkanols found that specific substitutions on the phenyl ring significantly influenced anticonvulsant efficacy .
The mechanism through which N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)cinnamamide exerts its biological effects appears multifaceted:
- Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells, preventing further proliferation.
- Apoptosis Induction : By modulating apoptotic pathways, it increases the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.
- EGFR Inhibition : Some derivatives exhibit inhibitory activity against epidermal growth factor receptors (EGFR), which are crucial in many cancer signaling pathways .
属性
IUPAC Name |
(E)-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O/c1-12-11-14(17(18,19)20)23-15(22-12)9-10-21-16(24)8-7-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,21,24)/b8-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKBRIWFOUIYTP-BQYQJAHWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCNC(=O)C=CC2=CC=CC=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)CCNC(=O)/C=C/C2=CC=CC=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。